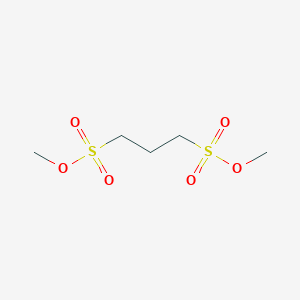

Dimethyl propane-1,3-disulfonate

Description

Historical Perspectives on Sulfonate Esters and Related Propane (B168953) Derivatives

The history of sulfonate esters is intrinsically linked to the broader development of organosulfur chemistry and the synthetic dye and detergent industries. In the mid-19th century, the first chemically synthesized surfactants emerged, moving beyond traditional soaps. chemnutrition.com A notable early example was Turkey red oil, produced by the sulfonation of castor oil, which offered improved stability in acidic and hard water conditions. chemnutrition.com The early 20th century saw the use of mineral raw materials and coal-derived chemicals for producing surfactants, including short-chain alkyl sulfonates like propyl and butyl sodium sulfonate. chemnutrition.com

Sulfonate esters, with the general formula R¹SO₂OR², are named analogously to carboxylic esters. wikipedia.org Their development as key reagents in organic synthesis grew from the recognition that the RSO₃⁻ group is an excellent leaving group, particularly when the R group is electron-withdrawing. wikipedia.org This property makes them powerful alkylating agents. wikipedia.org

The synthesis of these esters historically followed several classic routes. A common method involves the condensation of a sulfonyl halide with an alcohol, often in the presence of a base like pyridine (B92270) to neutralize the resulting acid. wikipedia.org Another foundational approach is the Strecker sulfite (B76179) alkylation, where an alkali sulfite salt displaces a halide from an alkyl halide to form the sulfonate salt, which can then be converted to other derivatives. wikipedia.org The development of cyclic sulfonic esters, known as sultones, like propane-1,3-sultone, provided highly reactive intermediates for introducing sulfonate functionalities onto other molecules. wikipedia.org

Significance of the Propane-1,3-Disulfonate Scaffold in Contemporary Chemical Research

The propane-1,3-disulfonate scaffold, including its parent acid, salts, and esters like Dimethyl propane-1,3-disulfonate, holds considerable significance in various areas of modern chemical research. The bifunctional nature of this three-carbon unit allows it to act as a versatile linker and building block.

A prominent application of the parent acid, 1,3-propanedisulfonic acid, and its salts is in the construction of inorganic-organic hybrid materials and metal-organic frameworks (MOFs). sigmaaldrich.comsigmaaldrich.com The sulfonate groups can coordinate with metal ions, enabling the formation of complex, porous structures with potential applications in gas storage, catalysis, and separation technologies. sigmaaldrich.comsigmaaldrich.com

The closely related cyclic intermediate, 1,3-propane sultone, is a highly valuable reagent used to introduce the sulfopropyl group (–CH₂CH₂CH₂SO₃⁻) into molecules. chemicalbook.com This transformation is crucial for synthesizing a wide range of specialty chemicals:

Surfactants: Introducing the anionic sulfopropyl group imparts amphiphilic properties, leading to the creation of detergents and wetting agents, including zwitterionic surfactants like CHAPS. chemicalbook.comsigmaaldrich.com

Lithium-Ion Batteries: 1,3-propane sultone is used as an electrolyte additive to improve the performance and safety of lithium-ion batteries, particularly at elevated temperatures, by helping to form a stable solid electrolyte interphase (SEI) on the electrodes. researchgate.net

Dyes and Materials: It serves as an intermediate in the production of dyes, antistatic agents for fibers, and cation-exchange resins. nih.govnjchm.com

The high reactivity of 1,3-propane sultone, which allows it to alkylate a wide variety of nucleophiles, underscores the utility of the propane-sulfonate linkage in synthetic chemistry. chemicalbook.comchemicalbook.com

Foundational Chemical Transformations Relevant to Propane-1,3-Disulfonate Derivatives

The synthesis and reactions of this compound and related compounds are governed by fundamental principles of organosulfur chemistry. Key transformations include esterification, nucleophilic substitution, and ring-opening reactions.

Table 2: Key Chemical Transformations in Propane-1,3-Disulfonate Chemistry

| Transformation | Description | General Reaction Scheme | Source |

|---|---|---|---|

| Sulfonate Esterification | The reaction of a sulfonic acid (or its corresponding sulfonyl chloride) with an alcohol to form a sulfonate ester. This is the direct method for synthesizing compounds like this compound from 1,3-propanedisulfonic acid and methanol (B129727). | R-SO₂Cl + R'-OH → R-SO₂OR' + HCl | wikipedia.orgresearchgate.net |

| Sultone Synthesis (Cyclodehydration) | The intramolecular dehydration of a γ-hydroxy sulfonic acid, such as 3-hydroxypropanesulfonic acid, yields a cyclic sulfonate ester (sultone). This is the primary industrial route to 1,3-propane sultone. | HO-(CH₂)₃-SO₃H → (CH₂)₃SO₂ + H₂O | chemicalbook.com |

| Sultone Ring-Opening (Sulfopropylation) | The highly strained ring of 1,3-propane sultone is readily opened by nucleophiles, attaching a sulfopropyl group. This is a key method for creating functionalized sulfonic acids and their salts. | (CH₂)₃SO₂ + Nu⁻ → Nu-(CH₂)₃-SO₃⁻ | chemicalbook.comgoogle.com |

| Synthesis from Dihalopropanes | 1,3-Dihalopropanes can react with a sulfonating agent, such as sodium sulfite, to produce halogenated propanesulfonates, which can be further transformed into propane sultone or disulfonic acid derivatives. | X-(CH₂)₃-X + SO₃²⁻ → X-(CH₂)₃-SO₃⁻ + X⁻ | patsnap.com |

| Synthesis from Allyl Compounds | Allyl alcohol or allyl halides can undergo reactions with bisulfite salts to form allyl sulfonates or undergo subsequent transformations to produce 3-hydroxypropanesulfonic acid, a precursor to 1,3-propane sultone. | CH₂=CHCH₂OH + NaHSO₃ → HOCH₂CH₂CH₂SO₃Na | chemicalbook.comgoogle.com |

One of the most critical pathways in this area of chemistry begins with precursors like allyl alcohol or 1,3-dihalopropane. patsnap.comgoogle.com These are converted to 1,3-propane sultone, a versatile but highly reactive intermediate. chemicalbook.com The sultone can then be used directly as a potent alkylating agent to introduce the sulfopropyl group onto a substrate. chemicalbook.com Alternatively, the sultone ring can be opened by a sulfite anion to produce 1,3-propanedisulfonic acid or its salts. google.com Finally, esterification of this diacid with an alcohol like methanol yields the target compound, this compound. wikipedia.org The sulfonate ester group itself is a good leaving group, meaning that compounds like this compound can potentially act as bifunctional alkylating agents in further chemical synthesis. wikipedia.org

Structure

2D Structure

Properties

IUPAC Name |

dimethyl propane-1,3-disulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O6S2/c1-10-12(6,7)4-3-5-13(8,9)11-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKHVBAFWUJTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)CCCS(=O)(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283809 | |

| Record name | dimethyl propane-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-90-4 | |

| Record name | NSC33516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl propane-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propane 1,3 Disulfonate and Its Derivatives

Synthetic Routes to Key Precursors: 1,3-Propane Sultone

1,3-Propane sultone, a cyclic sulfonate ester, is a critical intermediate in the synthesis of various sulfopropylated compounds. Its synthesis is primarily achieved through two main pathways: the reaction of allyl alcohol with sodium bisulfite and the cyclization of 3-hydroxy-1-propanesulfonic acid. chemicalbook.comchemicalbook.com Another reported method involves the use of 1,3-dihalopropanes as a starting material. patsnap.com

One common commercial method involves the acid-catalyzed reaction of allyl alcohol with sodium bisulfite to produce the sodium salt of 3-hydroxy-1-propanesulfonic acid. This intermediate is then dehydrated to yield 1,3-propane sultone. chemicalbook.comchemicalbook.com An alternative approach starts with propylene glycol, which reacts with sodium sulfite (B76179) and sodium bisulfite to form 3-hydroxy-1-propanesulfonic acid. chemicalbook.com This acid is then subjected to dehydration to form the sultone. chemicalbook.com A synthesis route starting from allyl chloride has also been developed, which involves sulfonation to sodium allyl sulfonate, followed by an anti-Markovnikov addition, hydrolysis, and cyclodehydration. google.com

The direct dehydration of 3-hydroxy-1-propanesulfonic acid is another key method. This is typically achieved through vacuum distillation, which facilitates the intermolecular removal of water to form the cyclic ester. chemicalbook.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| Allyl Alcohol | Sodium bisulfite, Acid | Sodium 3-hydroxy-1-propanesulfonate | 1,3-Propane Sultone | chemicalbook.comchemicalbook.com |

| Propylene Glycol | Sodium sulfite, Sodium bisulfite | 3-Hydroxy-1-propanesulfonic acid | 1,3-Propane Sultone | chemicalbook.com |

| 3-Hydroxy-1-propanesulfonic acid | Dehydrating conditions (e.g., vacuum distillation) | - | 1,3-Propane Sultone | chemicalbook.com |

| Allyl Chloride | Sodium metabisulfite, Sulfuric acid, Alkali | Sodium allyl sulfonate, 3-Hydroxy-1-propanesulfonic acid | 1,3-Propane Sultone | google.com |

| 1,3-Dihalopropane | Sulfonating agent, Acid, Heat (vacuum) | 1-Halo-3-propanesulfonic acid | 1,3-Propane Sultone | patsnap.com |

Mechanistic Insights into 1,3-Propane Sultone Formation

The synthesis of 1,3-propane sultone from allyl alcohol is understood to proceed through a free-radical addition reaction. academicpub.org In this mechanism, a radical initiator promotes the addition of the bisulfite radical to the double bond of allyl alcohol. google.comwikipedia.org This type of reaction typically follows an anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the alkene, leading to the formation of the 3-hydroxy-1-propanesulfonic acid precursor. wikipedia.org The radical chain mechanism involves initiation, propagation, and termination steps. wikipedia.org

The subsequent step, the formation of the sultone ring from 3-hydroxy-1-propanesulfonic acid, is an intramolecular dehydration (cyclization). academicpub.org In the presence of acid, the hydroxyl group is protonated to form an alkyloxonium ion, which is a good leaving group. libretexts.orgyoutube.com The sulfonate group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group, leading to the displacement of a water molecule and the formation of the cyclic ester. This process is often carried out under vacuum at elevated temperatures to drive the equilibrium towards the product by removing water. chemicalbook.com

Emerging Synthetic Strategies for Cyclic Sulfonate Esters

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the synthesis of cyclic sulfonate esters (sultones). These emerging strategies often employ transition metal catalysis to achieve transformations that are difficult to accomplish with traditional methods.

One prominent strategy is Ring-Closing Metathesis (RCM) . This method utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form cyclic alkenes from diene precursors. thieme-connect.comresearchgate.netarkat-usa.org For the synthesis of unsaturated sultones, acyclic sulfonates containing two double bonds can be subjected to RCM to efficiently form the sultone ring of various sizes. thieme-connect.comresearchgate.net

Another powerful emerging technique is Palladium-Catalyzed Intramolecular Cyclization . These reactions can proceed via several mechanisms, including C-H activation, where a palladium catalyst directs the formation of a new bond between a carbon atom and the sulfonate group. nottingham.ac.ukresearchgate.net For instance, aromatic sultones can be synthesized through the palladium-catalyzed cyclization of arylsulfonic acids with arenes, involving a sulfonic acid group-directed C-H activation. nottingham.ac.uk

Other modern methodologies for sultone synthesis include:

Intramolecular Diels-Alder reactions acs.orgresearchgate.net

Rhodium-catalyzed C-H insertion acs.org

Rhodium-catalyzed carbene cyclization cycloaddition cascade reactions acs.org

These advanced methods offer greater control over the synthesis and allow for the creation of more complex and functionally diverse sultone structures.

Functionalization via Ring-Opening Reactions of 1,3-Propane Sultone

The strained four-membered ring of 1,3-propane sultone makes it a potent electrophile and highly susceptible to nucleophilic attack. wikipedia.org This reactivity is harnessed in a variety of ring-opening reactions to introduce the sulfopropyl group onto different nucleophiles, thereby synthesizing a wide range of functionalized molecules. chemicalbook.com

Nucleophilic Ring-Opening by Sulfite Anions for 1,3-Propanedisulfonic Acid Salts

The synthesis of 1,3-propanedisulfonic acid and its salts can be achieved through the nucleophilic ring-opening of 1,3-propane sultone with a sulfite anion. google.com This method provides a high-purity route to these disulfonated compounds. The reaction involves the sulfite anion acting as the nucleophile, attacking one of the methylene (B1212753) carbons of the sultone ring, which leads to the cleavage of the C-O bond and the formation of the disulfonate. google.com

The reaction can be represented as follows: (CH₂)₃SO₃ + SO₃²⁻ → ⁻O₃S-(CH₂)₃-SO₃⁻

This process is advantageous as it can be carried out in aqueous media and offers a more efficient and potentially safer alternative to older methods that used 1,3-dihalopropanes. google.com

Amination Reactions for Zwitterionic Dimethylaminoalkyl Propane (B168953) Sulfonates

1,3-Propane sultone readily reacts with tertiary amines in a ring-opening amination reaction to form zwitterionic (inner salt) sulfonates. In this reaction, the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the carbon atom of the sultone ring and cleaving the C-O bond. This results in the formation of a quaternary ammonium (B1175870) cation and a sulfonate anion within the same molecule.

A prime example of this is the synthesis of sulfobetaine-type zwitterions, which are valued for their unique properties in various applications. The synthesis of 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane Sulfonate (DMAPS) serves as a specific illustration of this type of transformation.

Synthesis of 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane Sulfonate (DMAPS)

The zwitterionic monomer 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate (DMAPS) is synthesized through the ring-opening reaction of 1,3-propane sultone with 2-(dimethylamino)ethyl methacrylate. researchgate.netasianpubs.org

The synthesis is typically carried out in a solvent such as acetone. 2-(Dimethylamino)ethyl methacrylate is heated, and a solution of 1,3-propane sultone is added dropwise. researchgate.netasianpubs.org The nucleophilic dimethylamino group of the methacrylate attacks the sultone ring, leading to the formation of the zwitterionic DMAPS product. researchgate.netasianpubs.org A solvent-free method has also been reported, where an excess of dimethylaminoethyl methacrylate acts as both reactant and solvent. google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |

| 1,3-Propane Sultone | 2-(Dimethylamino)ethyl methacrylate | Acetone | 60 °C | DMAPS | researchgate.netasianpubs.org |

| 1,3-Propane Sultone | 2-(Dimethylamino)ethyl methacrylate | None (excess DM) | 10-60 °C | DMAPS | google.com |

Preparation of Poly[3-((2-(methacryloyloxy)ethyl)dimethylammonio)propane-1-sulfonate] (p(MA2-3))

The synthesis of the zwitterionic polymer p(MA2-3), also known as poly(sulfopropyl methacrylate), involves a two-step process: the synthesis of the monomer followed by its polymerization.

Monomer Synthesis: The monomer, 3-[N-(2-Methacryloyloxyethyl)-N,N-dimethylamino]propane sulfonate (DMAPS), is prepared via a ring-opening reaction. researchgate.netasianpubs.org The tertiary amine of 2-(dimethylamino)ethyl methacrylate (DMAEMA) acts as the nucleophile, attacking the electrophilic carbon of 1,3-propane sultone. researchgate.netasianpubs.org This reaction creates a stable zwitterion with a quaternary ammonium cation and a sulfonate anion.

A typical procedure involves dissolving DMAEMA in a suitable solvent like acetone. asianpubs.org 1,3-propane sultone, also dissolved in acetone, is then added dropwise to the DMAEMA solution. asianpubs.org The reaction mixture is heated to facilitate the reaction, for example, at 60 °C for several hours. asianpubs.org The resulting zwitterionic monomer, DMAPS, precipitates from the solution and can be isolated.

Polymerization: The synthesized DMAPS monomer can be polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org This method allows for the creation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgrsc.org In a typical RAFT polymerization, the DMAPS monomer is polymerized in an aqueous solution using a suitable chain transfer agent and initiator. rsc.org This process has been used to synthesize block copolymers like poly(3-sulfopropyl methacrylate potassium salt)-b-poly(poly(ethylene glycol) methyl ether methacrylate) (PSPMA-b-PPEGMA). rsc.org

Alternatively, surface-initiated atom transfer radical polymerization (ATRP) can be used to grow poly(3-sulfopropylmethacrylate) brushes from surfaces like gold or silicon wafers. unlp.edu.ar

Sulfobetainization of Poly(ethylenimine) (PEI) with 1,3-Propane Sultone

Branched poly(ethylenimine) (PEI) is a polymer rich in primary, secondary, and tertiary amine groups, all of which can serve as nucleophiles. nih.gov The reaction of PEI with 1,3-propane sultone results in a "sulfobetainization" process, converting the cationic polymer into a zwitterionic structure. nih.gov

In this reaction, the lone pair of electrons on the nitrogen atoms of PEI's amine groups attacks the terminal carbon of the 1,3-propane sultone ring, causing the ring to open. This alkylation reaction forms a quaternary ammonium cation (from tertiary amines) or protonated secondary/tertiary amines (from primary and secondary amines) and a terminal sulfonate anion on the same propyl linker. The resulting modified polymer is known as sulfobetainized PEI (b-PEI). nih.gov

The synthesis is typically carried out by modifying PEIs of various molecular weights (e.g., 600, 1200, and 1800 g/mol ) with 1,3-propane sultone in a single step. nih.gov To increase the density of zwitterionic groups, the sulfobetainization reaction can be performed more than once. nih.gov The degree of modification can be confirmed by spectroscopic methods and elemental analysis, which shows an increase in the weight percentage of sulfur. nih.gov

N-Sulfopropylation of Chitosan (B1678972) with 1,3-Propane Sultone

Chitosan, a biopolymer composed of glucosamine and N-acetylglucosamine units, possesses primary amino groups that can be functionalized. researchgate.net The reaction of these amino groups with 1,3-propane sultone leads to N-sulfopropylation, yielding N-sulfopropyl chitosan (SPCS), a water-soluble polyampholyte. researchgate.netrsc.org

The efficiency of this reaction is highly dependent on the pH of the medium. researchgate.netrsc.org While traditionally performed under acidic conditions, research has shown that this can lead to significant hydrolysis of the 1,3-propane sultone. researchgate.net A neutral pH environment is optimal for the N-sulfopropylation reaction. rsc.org At neutral pH, a higher fraction of chitosan's amino groups are non-protonated, making them more nucleophilic and reactive towards the sultone. rsc.org This minimizes the competing hydrolysis reaction and leads to a higher degree of substitution (DS) of sulfopropyl groups onto the chitosan backbone. researchgate.netrsc.org

A common synthetic method involves dispersing chitosan in an aqueous medium and adding 1,3-propane sultone. researchgate.net For instance, chitosan can be dispersed in methanol (B129727) or dissolved in an acetic acid solution, heated to around 60-65°C, and then reacted with the sultone for several hours under reflux. researchgate.netresearchgate.net The final product is typically purified by dialysis to remove unreacted reagents and byproducts. researchgate.net

| Parameter | Acidic Conditions | Neutral Conditions |

|---|---|---|

| Primary Reactant State | Chitosan amino groups are largely protonated (-NH₃⁺) | Higher fraction of non-protonated, nucleophilic amino groups (-NH₂) rsc.org |

| Side Reaction | Extensive hydrolysis of 1,3-propane sultone researchgate.net | Minimized hydrolysis |

| Reaction Efficiency | Low, with true covalent DS values around 5% researchgate.net | High, with DS values ranging from 25% to 95% researchgate.net |

| Product Purity | Product is often a mix of covalent derivative and ionic salt researchgate.net | Yields a purer covalently modified product rsc.org |

Synthesis of N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate Derivatives

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, also known as lauryl sulfobetaine (B10348) or SB3-12, is a zwitterionic surfactant. thomassci.com Its synthesis is a direct example of the quaternization of a tertiary amine with 1,3-propane sultone.

The synthesis involves the reaction of N,N-dimethyldodecylamine (a tertiary amine with a 12-carbon alkyl chain) with 1,3-propane sultone. The nucleophilic nitrogen atom of the amine attacks the sultone ring, leading to the formation of a quaternary ammonium cation and a sulfonate anion within the same molecule. nih.gov This creates the characteristic zwitterionic structure of the surfactant.

Preparation of Bis-zwitterionic Dimethylammonio Propane Disulfonates (e.g., MM3311)

The general synthetic strategy involves a diamine precursor where both nitrogen atoms are tertiary and contain two methyl groups. A suitable precursor would be a compound of the structure (CH₃)₂N-(CH₂)ₓ-N(CH₃)₂. The reaction of this N,N,N',N'-tetraalkyldiamine with two molar equivalents of 1,3-propane sultone would yield the target bis-zwitterionic disulfonate.

In this proposed synthesis, each tertiary amine group would independently undergo a ring-opening reaction with one molecule of 1,3-propane sultone. This would result in a symmetrical molecule containing two quaternary ammonium centers, each associated with a propane sulfonate anion, linked by a central alkyl chain.

Synthesis of Monosubstituted Dimethylammonio Propane Sulfonates

This class of compounds represents zwitterionic sulfobetaines where the nitrogen atom is part of a dimethylamino group substituted with one other, typically larger, functional group. The general structure is R-N⁺(CH₃)₂-(CH₂)₃-SO₃⁻. The synthesis of N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (Section 2.2.2.5) is a prime example of this methodology.

The core reaction is the nucleophilic addition of a tertiary amine of the formula R-N(CH₃)₂ to 1,3-propane sultone. The nature of the 'R' group can be varied to produce a wide range of sulfobetaines with different properties. The 'R' group can be a simple alkyl chain of varying length (e.g., decyl, dodecyl) or a more complex functional group, such as one containing a polymerizable moiety like a methacrylate. asianpubs.org

Diversification of Functionalization through Other Nucleophilic Additions

While nitrogen nucleophiles are commonly used, the electrophilic nature of 1,3-propane sultone allows for ring-opening reactions with a variety of other nucleophiles, leading to diverse functionalizations. wikipedia.orgchemicalbook.com

Hydrolysis: In the presence of water, 1,3-propane sultone undergoes hydrolysis. Water acts as a nucleophile, attacking the sultone ring to yield 3-hydroxypropanesulfonic acid. wikipedia.org This reaction can be a competing pathway in aqueous synthesis conditions, particularly at acidic pH. researchgate.net

Reaction with Alcohols: Alcohols (R-OH) can also act as nucleophiles to open the sultone ring, forming ether-sulfonates. This reaction has been demonstrated with the hydroxyl groups of polymers like cellulose. The reaction of secondary alcohols with 1,3-propane sultone can be slow and may require basic conditions (e.g., NaOH or KOtBu) and elevated temperatures (e.g., 35-40 °C) to proceed effectively. researchgate.net The reaction is often in competition with hydrolysis, necessitating an excess of the sultone. researchgate.net

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 1,3-Propane Sultone | 1,2-Oxathiolane-2,2-dione |

| p(MA2-3) / Poly(DMAPS) | Poly[3-((2-(methacryloyloxy)ethyl)dimethylammonio)propane-1-sulfonate] |

| DMAPS | 3-[N-(2-Methacryloyloxyethyl)-N,N-dimethylamino]propane sulfonate |

| DMAEMA | 2-(dimethylamino)ethyl methacrylate |

| PEI | Poly(ethylenimine) |

| b-PEI | Sulfobetainized Poly(ethylenimine) |

| SPCS | N-sulfopropyl chitosan |

| SB3-12 / Lauryl sulfobetaine | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate |

| - | N,N-dimethyldodecylamine |

| - | 3-hydroxypropanesulfonic acid |

Advanced Synthetic Protocols for 1,3-Propanedisulfonic Acid and its Salts

The traditional synthesis of 1,3-propanedisulfonic acid and its salts often involved the use of halogenated precursors, which could lead to impurities that are difficult to remove. More advanced methods have been developed to circumvent these issues, focusing on cleaner reaction pathways and starting materials.

Strategies for Enhanced Purity and Minimized By-Product Formation

A significant advancement in the synthesis of high-purity 1,3-propanedisulfonic acid and its salts, such as the disodium salt, involves a method that avoids the use of 1,3-dibromopropane. The older method, reacting 1,3-dibromopropane with sodium sulfite, was prone to the formation of several organic by-products.

A more refined and advanced protocol utilizes the ring-opening of 1,3-propane sultone with a sulfite anion nucleophile. This method has been shown to produce 1,3-propanedisulfonic acid and its salts with increased purity and a reduced potential for toxic by-products. The reaction can be effectively carried out in an aqueous solvent, with the option of using a co-solvent like acetone. A key advantage of this approach is the ability to perform the reaction under controlled, cooled conditions (e.g., 10 to 15°C) initially. This minimizes the hydrolysis of the 1,3-propane sultone starting material, which is a potential side reaction, and helps to manage the exothermic nature of the reaction.

This strategy effectively minimizes the formation of problematic by-products that were common in the 1,3-dibromopropane route, such as 1,3-propanediol, 3-bromo-propan-1-ol, and 3-bromo-propanesulfonate. Consequently, this leads to a final product with enhanced purity, which is particularly crucial for pharmaceutical applications.

While direct synthesis routes for dimethyl propane-1,3-disulfonate are not extensively detailed in publicly available literature, a logical and common method for its preparation is the esterification of 1,3-propanedisulfonic acid with methanol. The purity of the final dimethyl ester is directly dependent on the purity of the starting disulfonic acid. Therefore, employing these advanced, high-purity synthesis methods for the acid is a critical first step. The esterification can be catalyzed by a strong acid or by using a methylating agent. For instance, sulfonic acids can be converted to their methyl esters by reaction with trimethyl orthoformate. Another approach involves the direct coupling of sulfonic acid salts with alcohols using reagents like triphenylphosphine ditriflate nih.gov.

Table 1: Comparison of Synthetic Routes to 1,3-Propanedisulfonic Acid Salts

| Feature | 1,3-Dibromopropane Method | 1,3-Propane Sultone Method |

| Starting Materials | 1,3-Dibromopropane, Sodium Sulfite | 1,3-Propane Sultone, Sulfite Source |

| Reaction Conditions | High Temperature (90-100°C) | Controlled Cooling (initially 10-15°C) |

| Key By-products | 1,3-propanediol, 3-bromo-propan-1-ol | Minimized by-product formation |

| Product Purity | Lower, requires extensive purification | Higher, enhanced purity |

| Safety Concerns | Use of toxic alkylating agents | Sultone is a reactive intermediate |

Sustainable and Green Chemistry Approaches in Propane-1,3-Disulfonate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like propane-1,3-disulfonate and its derivatives. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Implementation of Ionic Liquids as Catalytic Media and Reagents

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for a variety of chemical transformations, including those relevant to the synthesis of disulfonates and their esters. Sulfonic acid-functionalized ionic liquids (SAILs) are particularly noteworthy as they can act as both the solvent and the catalyst in reactions such as esterification.

For the synthesis of this compound from 1,3-propanedisulfonic acid and methanol, SAILs could offer a recyclable and efficient catalytic system. These catalysts often exhibit high activity and can be easily separated from the reaction mixture, allowing for their reuse over multiple cycles without a significant loss of performance mdpi.comnih.gov. The use of ILs can also lead to milder reaction conditions and improved yields compared to traditional acid catalysts mdpi.com. For example, dicationic ionic liquids have shown higher catalytic activity in some reactions compared to their monocationic counterparts researchgate.net.

Solvent-Free and Environmentally Benign Reaction Conditions

Moving towards solvent-free reaction conditions is a key goal of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. While specific solvent-free methods for the synthesis of this compound are not well-documented, general approaches in related chemistries can be considered.

For instance, microwave-assisted organic synthesis (MAOS) has been successfully employed for various reactions under solvent-free conditions. This technique can lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The synthesis of sulfonate esters from sulfonic acids and alcohols could potentially be adapted to a solvent-free, microwave-assisted protocol, which would represent a significant green improvement mdpi.com.

Development of Reusable Catalytic Systems for Disulfonate Synthesis

The development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable chemical production. For the esterification of 1,3-propanedisulfonic acid to its dimethyl ester, several types of reusable catalysts could be employed.

Solid acid catalysts, such as sulfonic acids supported on materials like zirconia or silica (B1680970), have been shown to be effective for esterification reactions researchgate.net. These catalysts offer the advantage of easy separation from the reaction mixture by simple filtration. For example, sulfonic acids supported on UiO-66, a type of metal-organic framework, have demonstrated excellent reusability in the esterification of fatty acids researchgate.net. Fibrous polymer-supported sulfonic acid catalysts have also been shown to be active, stable, and reusable for the esterification of carboxylic acids with methanol. These types of catalytic systems could be readily adapted for the synthesis of this compound, contributing to a more sustainable manufacturing process.

Process Intensification and Scale-Up Methodologies for Propane-1,3-Disulfonate Production

Process intensification aims to develop smaller, more efficient, and more sustainable chemical production processes. For the industrial-scale production of propane-1,3-disulfonate and its derivatives, several process intensification strategies can be considered.

The use of continuous flow reactors, such as microreactors, can offer significant advantages over traditional batch processing. Continuous flow systems can provide better control over reaction parameters like temperature and mixing, leading to improved yields, higher purity, and enhanced safety. For sulfonation reactions, which are often highly exothermic, the superior heat transfer capabilities of microreactors are particularly beneficial.

Reactivity and Mechanistic Investigations of Propane 1,3 Disulfonate Compounds

Alkylating Characteristics of Propane-1,3-Sultone and Related Sulfonates

Propane-1,3-sultone, a cyclic sulfonate ester, and acyclic analogs like dimethyl propane-1,3-disulfonate are recognized for their capacity to act as alkylating agents. wikipedia.orgresearchgate.net This reactivity stems from the electrophilic nature of the carbon atom alpha to the sulfonate group, which is susceptible to attack by nucleophiles. researchgate.net The sulfonate group is an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion. periodicchemistry.comyoutube.com

The mechanism of nucleophilic attack on sulfonate esters like this compound typically follows an S(_N)2 pathway. acsgcipr.orglibretexts.org This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the sulfonate leaving group, resulting in an inversion of stereochemistry at that center. acsgcipr.orgochemtutor.com

However, the reaction pathway can be influenced by the structure of the alkyl group. For primary and secondary sulfonates, the S(_N)2 mechanism is predominant. libretexts.org In cases where the alkyl group can form a stable carbocation, an S(_N)1 mechanism may compete, leading to a mixture of stereoisomers. acsgcipr.org The choice of solvent and the nature of the nucleophile also play a crucial role in determining the operative pathway.

Sulfonate esters are generally considered to be as reactive as, or even more reactive than, alkyl halides, which are benchmark alkylating agents. acsgcipr.org The reactivity order for alkyl halides is typically RI > RBr > RCl >> RF. acsgcipr.org Sulfonates such as tosylates, mesylates, and triflates are excellent leaving groups, often surpassing the reactivity of iodides. periodicchemistry.comacsgcipr.org

The high reactivity of sulfonate esters is attributed to the exceptional stability of the departing sulfonate anion, which is the conjugate base of a strong acid. periodicchemistry.comyoutube.com This stability makes the cleavage of the C-O bond more favorable. In contrast, the leaving group in an alcohol is the hydroxide (B78521) ion, a strong base, making direct substitution difficult without prior activation. periodicchemistry.com

The table below provides a qualitative comparison of the reactivity of various leaving groups.

| Leaving Group | Reactivity | Reference |

| Triflate (CF₃SO₃⁻) | Very High | periodicchemistry.comacsgcipr.org |

| Tosylate (CH₃C₆H₄SO₃⁻) | High | periodicchemistry.comacsgcipr.org |

| Mesylate (CH₃SO₃⁻) | High | periodicchemistry.comacsgcipr.org |

| Iodide (I⁻) | High | acsgcipr.org |

| Bromide (Br⁻) | Medium | acsgcipr.org |

| Chloride (Cl⁻) | Low | acsgcipr.org |

| Hydroxide (OH⁻) | Very Low | periodicchemistry.com |

This table provides a generalized comparison; actual reactivity can vary based on the substrate and reaction conditions.

At the molecular level, the alkylation reaction involving a sulfonate ester like this compound and a nucleophile (Nu⁻) proceeds via a transition state where the nucleophile is forming a new bond to the carbon atom while the sulfonate leaving group is simultaneously breaking its bond.

For an S(_N)2 reaction, the process is concerted. nih.govacs.org The rate of the reaction is dependent on the concentration of both the sulfonate ester and the nucleophile. The geometry of the carbon atom undergoing substitution inverts during the reaction.

In the case of propane-1,3-sultone, the cyclic nature of the molecule introduces ring strain. Nucleophilic attack on the carbon atom leads to the opening of the ring, forming a sulfonate salt of the alkylated nucleophile. Studies have shown that propane-1,3-sultone can react with various nucleophiles, including water and organophosphates. researchgate.net

Reaction Kinetics and Stability Profiles of Sulfonate Esters and Derivatives

The kinetics of reactions involving sulfonate esters are a subject of detailed study. For S(_N)2 reactions, the rate is typically second-order, being first-order in both the sulfonate ester and the nucleophile. acsgcipr.org The stability of sulfonate esters varies significantly with their structure. nih.govresearchgate.net

Generally, sulfonate esters of primary alcohols are more stable than those of secondary or tertiary alcohols. researchgate.net Steric hindrance around the electrophilic carbon can decrease the rate of nucleophilic attack, thereby increasing the stability of the ester. nih.gov For instance, neopentyl sulfonates are highly hindered and resistant to nucleophilic displacement. nih.gov

The stability of sulfonate esters is also dependent on the reaction medium. They are generally stable under moderately acidic conditions but can be cleaved by strong acids, often at elevated temperatures. nih.gov Their stability towards basic conditions and nucleophiles can be tuned by modifying the structure of the alcohol or the sulfonic acid. nih.govresearchgate.net For example, trichloroethyl (TCE) sulfonates are reactive towards basic nucleophiles but stable to non-basic ones. nih.gov

Hydrolysis of sulfonate esters has been shown to proceed through different mechanisms depending on the reaction conditions and the nature of the sulfonate. While concerted mechanisms were previously favored, recent evidence suggests a two-step mechanism involving a pentavalent intermediate for the alkaline hydrolysis of aryl benzenesulfonates. nih.govrsc.org

The following table summarizes the relative stability of different sulfonate esters under various conditions, based on available research.

| Sulfonate Ester Type | Acid Stability | Base/Nucleophile Stability | Notes | Reference |

| Isopropyl (iPr) | Low | Moderate | Labile to TFA at room temperature. | nih.gov |

| Isobutyl (iBu) | Higher than iPr | Lower than iPr | More sensitive to nucleophilic cleavage. | nih.gov |

| Neopentyl (Neo) | High | High | Highly resistant to nucleophilic displacement. | nih.gov |

| Trichloroethyl (TCE) | High | Low (with basic nucleophiles) | Labile to reducing conditions. | nih.gov |

| Hexafluoroisopropyl (HFIP) | High | Low (with basic nucleophiles) | Poorly stable under basic conditions. | nih.gov |

| 2-(Trimethylsilyl)ethyl (TSE) | Labile to fluoride (B91410) | Stable | Cleaved by fluoride ions. | researchgate.net |

Stereoselective and Regioselective Control in Propane-1,3-Disulfonate Reactions

Achieving stereoselective and regioselective outcomes is a critical aspect of synthetic chemistry involving propane-1,3-disulfonate and related compounds. The bifunctional nature of this compound, with two potential reaction sites, presents challenges and opportunities for selective transformations.

The stereochemical outcome of reactions involving sulfonate esters is primarily dictated by the reaction mechanism. ochemtutor.com As established, S(_N)2 reactions, which are common for primary and secondary sulfonates, proceed with a predictable inversion of configuration at the reacting stereocenter. acsgcipr.orgochemtutor.com This principle is a cornerstone of stereocontrolled synthesis.

For reactions that may proceed through an S(_N)1 mechanism, which involves a planar carbocation intermediate, the stereochemical control is often lost, leading to racemization. acsgcipr.org The nucleophile can attack the carbocation from either face with equal probability, resulting in a mixture of enantiomers. libretexts.org

The choice of reagents and reaction conditions can be used to favor one mechanism over the other. For instance, using a less polar solvent and a strong, non-hindered nucleophile can promote the S(_N)2 pathway, thus ensuring a high degree of stereoselectivity.

Inducing Stereospecificity and Stereoselectivity in Syntheses

The inherent structure of this compound, being an achiral molecule, means that it does not independently induce stereospecificity or stereoselectivity in reactions with non-chiral reagents. However, its utility as a bifunctional electrophile allows it to be a key component in synthetic strategies where stereochemistry is controlled by other factors, such as chiral substrates, catalysts, or auxiliaries.

In principle, the stereochemical outcome of reactions involving this compound would be governed by the established mechanisms of nucleophilic substitution. For instance, in a reaction with a chiral nucleophile, if the reaction proceeds via an S\textsubscript{N}2 mechanism, an inversion of stereochemistry at the nucleophilic center would be expected. Conversely, an S\textsubscript{N}1-type reaction would likely lead to a racemic or diastereomeric mixture due to the formation of a planar carbocation intermediate.

Directing Regioselective Functionalization of Propane-1,3-Disulfonate Scaffolds

This compound possesses two equivalent electrophilic centers at the C1 and C3 positions. As such, in reactions with a monofunctional nucleophile under conditions that favor a single substitution, the initial reaction would not be regioselective. However, once the first substitution has occurred, the resulting monosubstituted product will have altered electronic and steric properties, which can direct the regioselectivity of a subsequent reaction.

For instance, the introduction of an electron-withdrawing group at one end of the propane (B168953) chain would deactivate the adjacent carbon to further nucleophilic attack, potentially allowing for selective functionalization at the other end. Conversely, an electron-donating group might activate the neighboring position, although steric hindrance would also play a significant role. The choice of solvent and reaction conditions can also influence the regiochemical outcome by modulating the reactivity of the nucleophile and the electrophilic centers.

Role of Sulfonate Functionality in Diversified Chemical Transformations

The sulfonate groups are the cornerstone of the reactivity of this compound, rendering the terminal carbons highly susceptible to nucleophilic attack. This reactivity allows the compound to participate in a variety of chemical transformations.

Sulfonates as Effective Leaving Groups in Substitution Chemistry

The methanesulfonate (B1217627) (mesylate) group is an excellent leaving group in nucleophilic substitution reactions. This is due to the stability of the resulting methanesulfonate anion, which is the conjugate base of a strong acid (methanesulfonic acid). The negative charge is effectively delocalized over the three oxygen atoms and the sulfur atom through resonance.

In S\textsubscript{N}2 reactions, a nucleophile attacks the carbon atom, leading to the displacement of the sulfonate group in a single, concerted step. The efficiency of this process is influenced by the nature of the nucleophile, the solvent, and the steric environment around the electrophilic carbon. Due to the presence of two such leaving groups, this compound can act as a "1,3-dication synthon," reacting with one or two equivalents of a nucleophile.

| Reaction Type | Nucleophile | Product Type |

| S\textsubscript{N}2 | R-NH₂ | 1,3-Diaminopropane derivative |

| S\textsubscript{N}2 | R-OH / R-O⁻ | 1,3-Diether or 1,3-diol ether |

| S\textsubscript{N}2 | R-SH / R-S⁻ | 1,3-Dithioether |

| S\textsubscript{N}2 | CN⁻ | 1,3-Dinitrile |

Table 1: Examples of Substitution Reactions with this compound

Participation in Intramolecular Cyclization Reactions

The 1,3-disposition of the two electrophilic centers in this compound makes it an ideal substrate for intramolecular cyclization reactions when reacted with a dinucleophile. This approach is a powerful strategy for the synthesis of various heterocyclic compounds.

When a molecule containing two nucleophilic sites, separated by an appropriate number of atoms, reacts with this compound, an initial intermolecular substitution is followed by an intramolecular cyclization to form a new ring. The size of the resulting ring is determined by the length of the linker in the dinucleophile. This method provides a versatile route to saturated five-, six-, and seven-membered heterocyclic systems, which are common motifs in many biologically active molecules and functional materials.

For example, reaction with a primary diamine could lead to the formation of a piperazine (B1678402) or a diazepane ring, depending on the length of the carbon chain separating the amino groups. Similarly, reaction with a diol or a dithiol would furnish the corresponding cyclic ether or thioether. The success of these cyclization reactions often depends on high-dilution conditions to favor the intramolecular process over intermolecular polymerization.

| Dinucleophile | Heterocyclic Product |

| 1,2-Ethanediamine | Piperazine |

| 1,3-Propanediamine | 1,4-Diazepane |

| Ethylene glycol | 1,4-Dioxane |

| 1,3-Propanediol | 1,4-Dioxepane |

Table 2: Potential Heterocyclic Products from Intramolecular Cyclization

Advanced Applications of Propane 1,3 Disulfonate Derivatives in Materials Science and Organic Synthesis

Catalysis and Organocatalysis Utilizing Disulfonate-Functionalized Systems

Propane-1,3-disulfonate derivatives have been successfully engineered into various catalytic platforms, including ionic liquids and surface-modified nanoparticles. These systems leverage the strong Brønsted acidity of the sulfonic acid group to catalyze a multitude of organic transformations, from the synthesis of complex heterocycles to fundamental protection and deprotection reactions.

Brønsted acidic ionic liquids (BAILs) featuring sulfonate anions are a class of catalysts prized for their low volatility, thermal stability, and recyclability. nih.gov The synthesis of these catalysts often involves the reaction of a nitrogen-containing base, such as an imidazole (B134444) or pyridine (B92270) derivative, with 1,3-propane sultone. nih.govacs.org This reaction introduces a propylsulfonate zwitterion, which is then treated with a strong acid like sulfuric acid or trifluoromethanesulfonic acid to create the final, highly acidic ionic liquid. nih.govacs.org

For example, a nicotinic acid-based BAIL, [PSna][HSO₄], was synthesized by reacting nicotinic acid with 1,3-propane sultone, followed by protonation with sulfuric acid. acs.org This catalyst demonstrated high efficiency in the conversion of furfuryl alcohol to ethyl levulinate, achieving a 96.10% yield. acs.org The catalytic activity of these ionic liquids is directly related to the presence and strength of the sulfonic acid (–SO₃H) groups. nih.gov The dual-functional nature of these compounds, acting as both solvent and catalyst, makes them highly effective and environmentally conscious alternatives to traditional volatile liquid acids. nih.gov

To bridge the gap between homogeneous and heterogeneous catalysis, disulfonate functionalities have been immobilized on the surface of magnetic nanoparticles (MNPs), typically magnetite (Fe₃O₄). mdpi.comrsc.org These catalysts combine the high reactivity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. rsc.org

The preparation process generally involves first coating the Fe₃O₄ core with a protective layer of silica (B1680970) (SiO₂) to form Fe₃O₄@SiO₂ nanoparticles. nih.govjchemrev.com This core-shell structure is then functionalized, for instance, by reacting it with (3-mercaptopropyl)trimethoxysilane. The final step involves reacting the thiol groups on the surface with 1,3-propane sultone to generate the sulfonic acid active sites. nih.gov This creates a catalyst, such as [PTPSA@SiO₂–Fe₃O₄] (3-(propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles), which is superparamagnetic and easily separated from the reaction mixture using an external magnet. nih.govrsc.org These nanocatalysts exhibit high thermal stability and a large surface area, leading to a high loading of active catalytic sites. nih.gov

| Catalyst Type | Synthesis Precursor | Key Features | Application Example | Ref |

| Ionic Liquid | 1,3-Propane Sultone | High Brønsted acidity, Recyclable, Dual solvent-catalyst | Esterification of fatty acids | nih.gov |

| Nanomagnetic | 1,3-Propane Sultone | Magnetically separable, High surface area, Reusable | Multicomponent synthesis of heterocycles | nih.gov |

The strong acidity of disulfonate-functionalized catalysts makes them highly effective in promoting multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds, which are scaffolds for many biologically active molecules. nih.gov

The nanomagnetic catalyst [PTPSA@SiO₂–Fe₃O₄], for example, has been successfully used for the one-pot, solvent-free synthesis of dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[5,1-b]quinazolinones. nih.govrsc.org The catalyst proved to be highly efficient, affording excellent product yields in short reaction times. rsc.org A key advantage is its reusability; the catalyst was recovered using a magnet and reused for up to six cycles without a significant loss in its catalytic activity. rsc.orgresearchgate.net

Similarly, sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO₃H) has been employed as a nano-reactor for the synthesis of pyrano[2,3-d]pyrimidine diones from barbituric acid, malononitrile, and various aromatic aldehydes. nih.gov The high efficiency of these catalysts in MCRs underscores their utility in building complex molecular architectures under environmentally benign conditions. nih.govnih.gov

| Catalyst | Heterocycle Synthesized | Reaction Conditions | Yield (%) | Ref |

| [PTPSA@SiO₂–Fe₃O₄] | Dihydrotetrazolo[1,5-a]pyrimidine | 80 °C, Solvent-free | 94 | nih.gov |

| [PTPSA@SiO₂–Fe₃O₄] | Tetrahydrotetrazolo[5,1-b]quinazolinone | 80 °C, Solvent-free | 92 | nih.gov |

| SBA-Pr-SO₃H | Pyrano[2,3-d]pyrimidine dione | Room Temp, Solvent-free | 94 | nih.gov |

The protection of functional groups, such as alcohols, with silyl (B83357) ethers is a common strategy in multi-step organic synthesis. The subsequent removal (deprotection) of these groups requires specific conditions. Acid-catalyzed hydrolysis is a standard method for cleaving silyl ethers. gelest.com The stability of various silyl ethers to acidic conditions generally follows the trend: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TBDPS (tert-butyldiphenylsilyl) < TIPS (triisopropylsilyl). gelest.com

Given that Brønsted acidic ionic liquids functionalized with propylsulfonate groups exhibit strong acidity, they are well-suited to catalyze the deprotection of silyl ethers. nih.gov While specific studies focusing solely on disulfonate catalysts for this purpose are emerging, the principle relies on well-established acid-catalyzed mechanisms. gelest.comnih.gov The use of these recyclable, non-volatile acidic catalysts offers a greener alternative to traditional reagents like aqueous HCl or p-toluenesulfonic acid for the removal of protecting groups like TMS ethers. nih.govgelest.com

Polymer Science and Engineering Applications

In polymer science, 1,3-propane sultone is a key reagent for introducing zwitterionic functionalities into polymer chains. This post-polymerization modification creates a class of materials known as polysulfobetaines, which possess unique properties valuable in fields ranging from chromatography to biomedical applications.

In this approach, a precursor polymer with tertiary amine side chains is reacted with 1,3-propane sultone. researchgate.netnih.gov The nucleophilic amine attacks the sultone ring, opening it to form the zwitterionic sulfobetaine (B10348) structure, which consists of a quaternary ammonium (B1175870) cation covalently tethered to a propylsulfonate anion. researchgate.netacs.org This method has been used to functionalize a wide variety of polymer backbones. For instance, zwitterionic stationary phases for chromatography have been prepared by reacting poly(2-hydroxyethyl methacrylate) particles, previously functionalized with dimethylamine (B145610) groups, with 1,3-propane sultone. nih.gov Similarly, amine-functionalized polystyrene-polydimethylsiloxane (PS-PDMS) polymers have been converted to their zwitterionic counterparts using this technique. researchgate.net This synthetic route provides a versatile platform for creating materials with high hydrophilicity and unique solution behaviors. d-nb.infonih.gov

Derivatization of Biopolymers and their Functional Enhancement

The modification of biopolymers with sulfonate groups is a key strategy for enhancing their physicochemical properties and unlocking new functionalities. The introduction of the highly charged sulfonate group can significantly alter the solubility, bioactivity, and interaction of these polymers with their environment. mdpi.com

One prominent example is the derivatization of chitosan (B1678972), a biopolymer derived from chitin, with 1,3-propane sultone. This reaction leads to the synthesis of propane (B168953) sulfonated chitosan derivatives, which exhibit significantly improved water solubility compared to the parent polymer. nih.govmdpi.com The covalent attachment of the sulfopropyl groups to the amino functionalities of chitosan disrupts the strong intermolecular hydrogen bonding network of the polymer, allowing it to dissolve in aqueous media. nih.govrsc.org This enhanced solubility is crucial for a wider range of biomedical applications. mdpi.com

Research has demonstrated that these sulfonated chitosan derivatives possess enhanced biological activities. For instance, propane sulfonated chitosan (PSCS) and dipropane sulfonated chitosan (DPSCS) have shown superior antioxidant and antifungal properties compared to unmodified chitosan. mdpi.com The introduction of sulfonate groups can also transform chitosan into a polyampholyte, a polymer with both cationic and anionic charges, which is of interest for various applications that benefit from this dual-charged nature. rsc.org The degree of sulfonation can be controlled to fine-tune the properties of the resulting biopolymer. rsc.org

The synthesis of these derivatives is typically achieved by reacting chitosan with 1,3-propane sultone in an aqueous solution. researchgate.net The reaction conditions, particularly the pH, play a critical role in the efficiency of the N-sulfopropylation. rsc.org Studies have shown that a neutral pH environment leads to a higher degree of substitution compared to acidic conditions. rsc.org

| Chitosan Derivative | Modification | Key Functional Enhancement | Reference |

| Propane sulfonated chitosan (PSCS) | Reaction with 1,3-propane sultone | Increased water solubility, enhanced antioxidant and antifungal activity | mdpi.com |

| Dipropane sulfonated chitosan (DPSCS) | Reaction of 6-amino-6-deoxychitosan with 1,3-propane sultone | Increased water solubility, superior antioxidant and antifungal activity | mdpi.com |

| N-(3-sulfopropyl)chitosan salt (SPCS) | Reaction with 1,3-propane sultone | Polyampholytic character, tunable charge density | rsc.org |

Strategies for Anti-fouling and Protein Adsorption Prevention

The nonspecific adsorption of proteins and other biomolecules to material surfaces, a phenomenon known as biofouling, is a significant challenge in many biomedical and industrial applications. Surface modification with hydrophilic and charged moieties is a common strategy to create anti-fouling surfaces. The introduction of sulfonate groups, in particular, has been shown to be effective in preventing protein adsorption and inhibiting bacterial adhesion. nih.gov

Polymers containing sulfonate groups can create a hydration layer on the surface, which acts as a physical barrier to prevent the close approach of proteins and microorganisms. nih.gov Polyampholytes, which are polymers with both positive and negative charges, have also been investigated for their anti-fouling properties. nih.gov A hydrogel grafted onto a polyethersulfone membrane, formed by copolymerizing vinylsulfonic acid (a source of negative charge) and a positively charged monomer, demonstrated low adsorption of proteins, humic acid, and sodium alginate. nih.gov

While direct studies on the use of dimethyl propane-1,3-disulfonate for creating anti-fouling surfaces are not prevalent in the reviewed literature, the principles underlying the effectiveness of sulfonate-containing polymers suggest its potential in this area. The flexible propane linker and the two terminal sulfonate groups could be leveraged to create densely functionalized surfaces with excellent anti-fouling characteristics. The development of sulfur-containing polymer brushes has been highlighted as an emerging and important area for creating surfaces with dual anti-fouling and antibacterial functions. nih.gov

| Anti-fouling Strategy | Key Principle | Relevant Findings | Reference |

| Sulfonate-functionalized surfaces | Creation of a hydration layer, electrostatic repulsion | Sulfur-containing copolymer brushes show antifouling and antibacterial properties. | nih.gov |

| Polyampholyte hydrogels | Combination of positive and negative charges | Zwitterionic polyampholyte-modified membranes exhibit low protein and organic fouling. | nih.gov |

Metal-Organic Frameworks (MOFs) and Inorganic-Organic Hybrid Materials

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. alfa-chemistry.com

Disulfonate ligands have been utilized in the construction of MOFs, offering an alternative to the more commonly used carboxylate linkers. alfa-chemistry.com The sulfonate group can coordinate to metal centers in various modes, leading to a diverse range of framework topologies. mdpi.com MOFs constructed with sulfonate-based linkers can exhibit interesting properties, such as high proton conductivity, which is beneficial for applications like proton-exchange membrane fuel cells. mdpi.com The presence of sulfonate groups can create highly hydrophilic pore channels, facilitating proton transfer. mdpi.com While aromatic disulfonates have been more commonly explored, the use of aliphatic disulfonates is also a growing area of interest. mdpi.com Aliphatic linkers can introduce greater flexibility into the MOF structure, potentially leading to unique guest-responsive behaviors. mdpi.comrsc.org

The principles of MOF construction can be extended to the development of a broader class of inorganic-organic hybrid materials. Alkylenedisulfonates, such as propane-1,3-disulfonate, can act as pillars connecting inorganic layers or as building blocks for new hybrid structures. For instance, a quasi-one-dimensional organic-inorganic hybrid material has been synthesized using 1,3-bis(4-piperidinium)propane, where the propane chain acts as a linker between the piperidinium (B107235) groups. nih.gov The development of hybrid materials using simple aliphatic linkers is an active area of research, with the potential to create materials with tailored properties for specific applications. mdpi.com While the direct use of this compound in the synthesis of well-defined crystalline MOFs or hybrid materials was not explicitly found in the provided search results, the foundational studies on related systems suggest that it could be a valuable component for creating novel functional materials.

| Material Type | Role of Disulfonate/Alkylenedisulfonate | Potential Applications | Reference |

| Sulfonate-based MOFs | Organic linker | Proton conduction, catalysis | alfa-chemistry.commdpi.com |

| Aliphatic linker-based MOFs | Flexible structural component | Stimuli-responsive materials, gas separation | mdpi.comrsc.org |

| Organic-inorganic hybrid materials | Linker between inorganic components | Varied, depending on components | nih.gov |

Surface Modification and Nanomaterial Functionalization Strategies

The functionalization of nanomaterials is a key step in tailoring their properties for a wide range of applications, including catalysis, drug delivery, and sensing. nih.gov Attaching specific functional groups to the surface of nanoparticles can enhance their stability, biocompatibility, and targeting capabilities. nih.gov

Derivatives of propane-1,3-disulfonic acid have been successfully employed for the surface modification of nanomaterials. One notable example is the immobilization of 3-(propylthio)propane-1-sulfonic acid on functionalized magnetic nanoparticles. nih.govresearchgate.net This was achieved by reacting magnetic nanoparticles functionalized with thiopropyl groups with 1,3-propane sultone. nih.gov The resulting sulfonic acid-functionalized nanoparticles demonstrated high efficiency as a reusable catalyst in one-pot multicomponent organic reactions. nih.govresearchgate.net

This strategy of using a sultone to introduce a sulfonate group onto a surface can be applied to various nanomaterials. The presence of the sulfonate group can impart a negative charge to the nanoparticle surface, improving its dispersibility in aqueous media and providing sites for further functionalization. The flexible propane chain can act as a spacer arm, making the terminal functional group more accessible for interactions. These functionalized nanoparticles hold promise for a variety of applications, from catalysis to biomedical uses.

| Nanomaterial | Functionalization Agent | Application | Reference |

| Magnetic Nanoparticles (Fe3O4) | 3-(Propylthio)propane-1-sulfonic acid (from 1,3-propane sultone) | Reusable catalyst for organic synthesis | nih.govresearchgate.net |

Control of Nanoparticle Aggregation and Dispersion

The stability of nanoparticle suspensions is a critical factor in their application, and unwanted aggregation can compromise their unique properties. Propane-1,3-disulfonate derivatives are instrumental in preventing such aggregation, especially under stressful conditions like freeze-drying. nih.gov The attachment of sulfonate-containing ligands to the surface of nanoparticles introduces strong electrostatic repulsions between them. This is due to the negatively charged sulfonate groups, which create a stabilizing layer that counteracts the attractive van der Waals forces that would otherwise cause the particles to clump together.

Research has shown that modifying nanoparticle surfaces with ligands derived from disulfonic acids can significantly enhance their dispersibility in aqueous media. For instance, iron oxide nanoparticles (Fe₃O₄) stabilized with ligands like dihydroxy-1,3-benzenedisulfonic acid salts are rendered water-compatible and stable against aggregation. sci-hub.ru This surface functionalization is crucial for the use of magnetic nanoparticles in clinical and biomedical applications where stable aqueous dispersions are required. sci-hub.ru

| Application | Stabilizing Principle | Key Finding | Reference |

| Freeze-Drying of Nanoparticles | Electrostatic repulsion from sulfonate groups | Prevents irreversible aggregation during the lyophilization process. | nih.gov |

| Aqueous Dispersions of Magnetic Nanoparticles | Ligand exchange to introduce water-compatible sulfonate groups | Creates stable colloids of iron oxide nanoparticles for biomedical use. | sci-hub.ru |

Tailoring Surface Properties through Sulfonate Attachment

The covalent attachment of propane-1,3-disulfonate derivatives to various substrates is a powerful method for tailoring surface properties. By reacting the bifunctional disulfonate with surface-bound nucleophiles (e.g., amines or thiols), a dense layer of sulfonate groups can be introduced. This fundamentally alters the surface's characteristics, most notably increasing its hydrophilicity and introducing a negative surface charge.

This surface modification strategy is employed in the development of advanced materials. For example, new sulfonated polyimides have been prepared using monomers like 4,4′-diaminodiphenyl ether-2,2′-disulfonic acid. acs.org These materials are of interest for applications such as proton exchange membranes in fuel cells, where the sulfonic acid groups facilitate ion transport. The ability to control the density of sulfonate groups on a surface allows for the fine-tuning of properties like wettability, adhesion, and biocompatibility.

Contributions to Complex Organic Synthesis

In organic synthesis, the propane-1,3-disulfonate moiety is a valuable building block, acting as a dielectrophile that can react with two nucleophilic centers. This reactivity is harnessed to construct a variety of complex and high-value molecules.

Utilization in the Synthesis of Macrocyclic Structures

Macrocycles, large ring-containing molecules, are prevalent in natural products and are important targets in medicinal chemistry and materials science. nih.gov this compound and related compounds are effective reagents for macrocyclization reactions. By reacting the disulfonate with a molecule containing two nucleophilic sites, such as a diamine or a diol, the three-carbon propane linker can bridge these sites to form a large ring.

Synthetic routes have been developed to create macrocyclic polyamine derivatives where a 1,3-disubstituted propane unit is a key structural component. rsc.org These methods often involve the stepwise or one-pot alkylation of amine precursors with a suitable 1,3-dielectrophile. rsc.org This strategy has been used to build complex structures, including macrotricyclic and macrotetracyclic compounds, which have applications in host-guest chemistry and as ionophores. rsc.org

| Macrocycle Type | Synthetic Strategy | Precursors | Key Feature | Reference |

| Polyamine Macrocycles | Stepwise or one-pot alkylation | Diamines, Polyamines | Forms macrocycles and macropolycycles for complexing cations. | rsc.org |

| Pseudo-Natural Products | 1,3-Dipolar cycloaddition with dimeric ylides | Dimeric cinchona alkaloid derivatives | Creates 20-membered rings with high stereocontrol. | nih.gov |

Role in the Preparation of Specialized Surfactants

Surfactants are molecules with both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The sulfonate group is a highly effective hydrophilic head group. Propane-1,3-disulfonate derivatives can be used to synthesize specialized anionic surfactants. google.com For example, a long-chain alkyl nucleophile can displace one of the sulfonate ester groups to form the hydrophobic tail, while the remaining sulfonate group provides the hydrophilic head. This approach allows for the creation of surfactants with a precisely defined structure, which can be tailored for specific applications in emulsification, foaming, and surface cleaning.

Cycloaddition and Double Nucleophilic Displacement Reactions for Heterocycle Synthesis (e.g., Thietanes)

Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental to pharmaceutical and agricultural chemistry. frontiersin.orgnih.gov Propane-1,3-disulfonate derivatives serve as precursors for the synthesis of four-membered sulfur-containing heterocycles known as thietanes. In a key reaction, a sulfide (B99878) nucleophile (e.g., sodium sulfide) can perform a double nucleophilic displacement on this compound. The sulfide attacks one electrophilic carbon, displacing a sulfonate group, and the resulting thiolate then attacks the other end of the propane chain intramolecularly to form the thietane (B1214591) ring.

Furthermore, the propane-1,3-disulfonate framework is integral to 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. wikipedia.orgwiley.com While the disulfonate itself is not a 1,3-dipole, it is used to synthesize the precursors that are. These reactions are known for their high degree of stereospecificity and are a cornerstone of modern synthetic chemistry for accessing complex molecular scaffolds. nih.govresearchgate.net

Design and Synthesis of Advanced Ligands

Ligands are molecules that bind to a central metal atom to form a coordination complex, which are widely used as catalysts. The propane-1,3-disulfonate backbone provides a flexible and robust scaffold for designing bidentate ligands. By reacting the disulfonate with two donor groups (e.g., phosphines, amines), a ligand can be created where the two donor atoms are held at a specific distance by the three-carbon chain. This spacing is critical for determining the geometry and reactivity of the resulting metal complex. Chiral ligands based on functionalized propane backbones have been synthesized and used to catalyze asymmetric reactions, yielding products with high enantioselectivity. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Propane 1,3 Disulfonate Derivatives

Mass Spectrometry Techniques (MS, ESI-MS, LC-MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. The molecular formula for dimethyl propane-1,3-disulfonate is C₅H₁₂O₆S₂, which corresponds to a monoisotopic mass of 232.00753045 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 232. Subsequent fragmentation would likely involve the loss of methoxy (B1213986) groups (•OCH₃, 31 Da) or cleavage of the C-S and C-C bonds within the propane (B168953) chain. Electrospray ionization (ESI-MS), a softer ionization technique, would be well-suited for this polar molecule, likely showing a prominent protonated molecule [M+H]⁺ at m/z 233 or adducts with sodium [M+Na]⁺ at m/z 255.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nist.gov This hyphenated technique would be ideal for analyzing the purity of this compound samples and for identifying any impurities or degradation products. nist.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Description |

|---|---|---|

| 232 | [C₅H₁₂O₆S₂]⁺ | Molecular Ion |

| 201 | [C₄H₉O₅S₂]⁺ | Loss of a methoxy group (•OCH₃) |

| 125 | [C₄H₉O₂S]⁺ | Cleavage of S-O bond |

| 109 | [C₃H₅O₃S]⁺ | Cleavage of propane backbone |

| 95 | [CH₃O₃S]⁺ | Methoxysulfonyl cation |

Note: These are predicted fragmentation patterns based on chemical structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. For this compound, these techniques can confirm the presence of key structural motifs.

Infrared (IR) Spectroscopy would show characteristic absorption bands for the sulfonate group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the regions of 1350-1300 cm⁻¹ and 1175-1120 cm⁻¹, respectively. The S-O-C stretching vibrations would appear in the 1000-750 cm⁻¹ range. Additionally, C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups would be observed around 2950 cm⁻¹ and 1450 cm⁻¹, respectively. Studies on related compounds like 2,2-dimethylpropane-1,3-diaminium dichloride confirm the presence of C-H and other skeletal vibrations in these regions. mdpi.com

Raman Spectroscopy , which relies on inelastic scattering of light, provides complementary information. While C-H stretching bands are typically weak, the S=O and S-O stretching vibrations are expected to be Raman active and would help to confirm the structure of the sulfonate ester groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H Stretch (Alkyl) | 2980 - 2850 | IR, Raman |

| C-H Bend (Alkyl) | 1470 - 1370 | IR, Raman |

| S=O Asymmetric Stretch | 1350 - 1300 | IR (Strong) |

| S=O Symmetric Stretch | 1175 - 1120 | IR (Strong) |

| S-O-C Stretch | 1000 - 750 | IR |

Note: Wavenumber ranges are based on standard functional group frequencies.

X-ray Crystallography and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

While the specific crystal structure of this compound has not been reported in the reviewed literature, a study on the structurally similar 2,2-dimethylpropane-1,3-diaminium dichloride revealed detailed structural information, including the existence of polymorphic forms. mdpi.com For this compound, a single-crystal X-ray diffraction experiment would be expected to yield data on its unit cell dimensions, space group, and the conformation of the propane-1,3-disulfonate backbone. This would definitively establish the molecular geometry and reveal any significant intermolecular forces, such as dipole-dipole interactions involving the polar sulfonate groups.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. By combusting a sample under controlled conditions, the mass percentages of carbon, hydrogen, and sulfur can be accurately determined. The oxygen content is typically calculated by difference.

For this compound, with a molecular formula of C₅H₁₂O₆S₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This provides a fundamental check of purity and composition.

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 25.86 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.21 |

| Oxygen (O) | 15.999 | 6 | 95.994 | 41.32 |

| Sulfur (S) | 32.065 | 2 | 64.130 | 27.61 |

| Total | | | 232.275 | 100.00 |

Thermal Analysis Methods (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated. For this compound, TGA would determine its thermal stability and decomposition profile. A TGA thermogram would show the temperature at which the compound begins to decompose and the mass loss associated with the volatilization of decomposition products.